N-(2-ethyl-6-methylphenyl)pentanamide

Phosphodiesterase Inhibition cAMP Signaling Negative Selectivity Data

Researchers face variability in PDE and PNMT screening due to poorly characterized negative controls. This compound, N-(2-ethyl-6-methylphenyl)pentanamide, resolves this with well-defined enzymatic profiles. Based on local differentiation evidence: • Confirmed insignificant cAMP phosphodiesterase activity, ideal as a validated negative control to reduce false positives. • Documented PNMT inhibition with a Ki of 1.11 mM, serving as a calibrated lower-boundary reference standard for SAR studies. • Concentration-dependent phytotoxicity benchmarked in Scenedesmus acutus (0.23-10.43 nM/ml pcv) for herbicide discovery programs.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
Cat. No. B291375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethyl-6-methylphenyl)pentanamide
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCCCCC(=O)NC1=C(C=CC=C1CC)C
InChIInChI=1S/C14H21NO/c1-4-6-10-13(16)15-14-11(3)8-7-9-12(14)5-2/h7-9H,4-6,10H2,1-3H3,(H,15,16)
InChIKeyHTGDBTMUPFYKJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-ethyl-6-methylphenyl)pentanamide Overview & Structural Baseline


N-(2-ethyl-6-methylphenyl)pentanamide (CAS 443122-70-1) is an aromatic amide with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . The compound consists of a phenyl group substituted at the ortho positions with an ethyl and a methyl group, attached via an amide linkage to an unsubstituted pentanamide chain . It is commonly supplied for research purposes at a purity of 95% . This compound serves as a close structural analog to the commercial herbicide intermediate N-(2-ethyl-6-methylphenyl)acetamide and shares the core aryl motif of major chloroacetanilide herbicides such as metolachlor and acetochlor .

Generic Substitution Risks for N-(2-ethyl-6-methylphenyl)pentanamide


While compounds sharing the 2-ethyl-6-methylphenyl motif are used broadly in agrochemical synthesis, the biological and physicochemical properties of the resulting amides are highly sensitive to even minor modifications in the acyl chain . For instance, N-(2-ethyl-6-methylphenyl)acetamide is a documented precursor to commercial herbicides, whereas N-(2-ethyl-6-methylphenyl)pentanamide, featuring a longer, unbranched alkyl chain, can exhibit entirely different target engagement profiles—including specific negative data against key enzymes like cAMP phosphodiesterase and phenylethanolamine N-methyltransferase (PNMT) [1]. Furthermore, class-level comparisons demonstrate that chain length and branching directly influence phytotoxicity and target potency in related aromatic amide series [2]. Substituting this compound with a generic analog, therefore, cannot be done without risking experimental irreproducibility or mischaracterization of structure-activity relationships.

N-(2-ethyl-6-methylphenyl)pentanamide vs. Analogs: Differentiation Data


Phosphodiesterase (PDE) Inhibition

In a direct enzymatic assay, N-(2-ethyl-6-methylphenyl)pentanamide was evaluated for its inhibitory activity against cAMP phosphodiesterase. The result was explicitly classified as 'insignificant' when tested at 1 µM cGMP in the presence of calcium (10 µM) and calmodulin (15 nM) [1]. This negative data provides a clear differentiation point from known PDE inhibitors that show potent activity in similar assays.

Phosphodiesterase Inhibition cAMP Signaling Negative Selectivity Data

PNMT Inhibition Affinity

N-(2-ethyl-6-methylphenyl)pentanamide was tested for in vitro inhibition of bovine phenylethanolamine N-methyltransferase (PNMT) using a radiochemical assay. The compound exhibited a Ki value of 1.11E+6 nM (1.11 mM), indicating extremely weak binding affinity [1]. This value is orders of magnitude higher (i.e., weaker) than known PNMT inhibitors, which typically exhibit Ki values in the nanomolar to low micromolar range.

PNMT Inhibition Epinephrine Biosynthesis Structure-Activity Relationship

Algal Phytotoxicity Assessment

Herbicidal activity was assessed against the green alga Scenedesmus acutus using a phytotoxicity assay that measured ethane production. At a concentration of 10⁻⁶ M, N-(2-ethyl-6-methylphenyl)pentanamide induced ethane production of 0.23 nM per ml of packed-cell volume, with activity increasing to 10.43 nM at 10⁻⁴ M [1]. This demonstrates a clear concentration-dependent phytotoxic effect.

Herbicide Discovery Phytotoxicity Algal Bioassay

N-(2-ethyl-6-methylphenyl)pentanamide Procurement Scenarios


PDE Inhibitor Screening Negative Control

Based on the confirmed 'insignificant' activity against cAMP phosphodiesterase in direct enzymatic assays [1], this compound is ideally suited as a negative control in PDE inhibitor screening campaigns. Its procurement allows research groups to establish a reliable baseline for inactive compounds, helping to validate assay sensitivity and reduce false-positive rates when evaluating novel chemical series. This is a cost-effective alternative to using more structurally complex or expensive known PDE inhibitors as negative controls.

PNMT Inactivity Reference for SAR Studies

The quantitative data showing a Ki of 1.11 mM for PNMT inhibition [1] positions N-(2-ethyl-6-methylphenyl)pentanamide as an ideal reference standard for defining the lower boundary of activity in structure-activity relationship (SAR) studies. Researchers investigating epinephrine biosynthesis or designing selective PNMT inhibitors can use this compound to calibrate their assays and to benchmark the minimal structural requirements for target engagement, thereby focusing synthetic efforts on more promising N-alkyl amide analogs.

Phytotoxicity Profiling Standard

Given its well-defined, concentration-dependent activity in the Scenedesmus acutus algal phytotoxicity assay [1], this compound serves as a reliable reference standard for herbicide discovery programs and ecotoxicological assessments. It can be used to validate assay protocols, compare the relative potency of new herbicidal candidates, and establish baseline phytotoxicity thresholds. Its activity profile, ranging from 0.23 nM/ml pcv at 10⁻⁶ M to 10.43 nM/ml pcv at 10⁻⁴ M, provides a quantifiable benchmark for cross-study comparisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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